![molecular formula C17H16N2OS2 B443589 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-68-9](/img/structure/B443589.png)
3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
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Description
Scientific Research Applications
Synthesis and Catalysis
Compounds like 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one are synthesized through complex organic reactions that often involve hybrid catalysts. Hybrid catalysts, combining features of organocatalysts, metal catalysts, and nanocatalysts, have been intensively investigated for the synthesis of pyranopyrimidine scaffolds, which are precursors for numerous medicinal and pharmaceutical compounds. The development of these cores is challenging due to their complex structural existence, highlighting the importance of innovative synthetic pathways (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The pyrimidine and related heterocyclic compounds have found significant applications in the development of optoelectronic materials. These materials are crucial for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is especially valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Such research underscores the potential of pyrimidine derivatives in enhancing the performance of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Bioactive Compounds
Pyrimidine derivatives, due to their structural flexibility, are explored for their bioactive potential. These compounds are part of a broader exploration into heterocyclic compounds that play a significant role in drug design. They have been assessed for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, among others. The flexibility in modifying the pyrimidine core allows for the design of compounds with optimized activity and selectivity for specific biological targets (Ostrowski, 2022).
Chemical Properties and Biological Activity
Further investigations into the chemical properties and biological activities of compounds structurally related to this compound are ongoing. These studies aim to uncover new applications in various fields, including pharmacology and organic synthesis. The compounds' unique structural features make them suitable candidates for developing new drugs and materials, showcasing the synthetic and application-oriented research potential of these chemical entities (Zhilitskaya, Shainyan, & Yarosh, 2021).
properties
IUPAC Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-14-12-8-4-5-9-13(12)22-15(14)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFDWYGFKOVKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353995 |
Source
|
Record name | 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59898-68-9 |
Source
|
Record name | 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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